molecular formula C13H13NO2 B8066170 3-Amino-2-(naphthalen-2-yl)propanoic acid

3-Amino-2-(naphthalen-2-yl)propanoic acid

Cat. No.: B8066170
M. Wt: 215.25 g/mol
InChI Key: XEFMMAOXYIOPSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(naphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available naphthalene derivatives and amino acid precursors.

    Naphthalene Functionalization: The naphthalene ring is functionalized through nitration, reduction, and subsequent bromination to introduce reactive groups.

    Coupling Reaction: The functionalized naphthalene derivative is then coupled with an amino acid precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Utilizing large quantities of starting materials and reagents in controlled environments.

    Optimization: Reaction conditions such as temperature, pH, and solvent choice are optimized for maximum efficiency.

    Purification: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, forming substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

3-Amino-2-(naphthalen-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in protein engineering and as a probe for studying protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-2-(naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-Amino-3-(naphthalen-1-yl)propanoic acid
  • 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

Comparison:

  • Structural Differences: The position of the naphthalene ring attachment varies among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Properties: 3-Amino-2-(naphthalen-2-yl)propanoic acid is unique due to its specific structural configuration, which may confer distinct binding properties and reactivity compared to its analogs.

Properties

IUPAC Name

3-amino-2-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMMAOXYIOPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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